molecular formula C17H22BrN3O2 B1427312 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1350355-80-4

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1427312
CAS No.: 1350355-80-4
M. Wt: 380.3 g/mol
InChI Key: ACGXLAVEVOJRCC-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its bromo-substituted benzimidazole ring and piperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 5-bromobenzimidazole with piperidine-1-carboxylic acid tert-butyl ester under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo-substituted benzimidazole ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester is studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to interact with biological targets suggests potential use as an anticancer agent.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.

Mechanism of Action

The mechanism by which 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The bromo-substituted benzimidazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

  • 5-bromo-1H-benzoimidazole

  • Piperidine-1-carboxylic acid tert-butyl ester

Uniqueness: 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its bromo-substituted benzimidazole ring, which enhances its reactivity and potential biological activity compared to similar compounds without this substitution.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

tert-butyl 4-(6-bromo-1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXLAVEVOJRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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